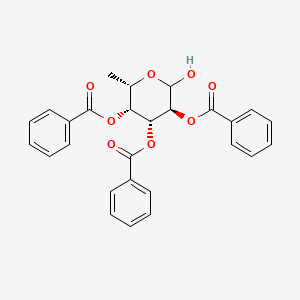

2,3,4-Tri-O-benzoyl-L-fucopyranose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3,4-Tri-O-benzoyl-L-fucopyranose is a derivative of L-fucose, a deoxyhexose sugar. This compound is often used in glycobiology research due to its role in the synthesis and modification of glycoconjugates. The benzoyl groups protect the hydroxyl groups, making it a valuable intermediate in various synthetic pathways.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Tri-O-benzoyl-L-fucopyranose typically involves the benzoylation of L-fucose. The process begins with the protection of the hydroxyl groups using benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl groups. The product is then purified using column chromatography to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

化学反応の分析

Types of Reactions

2,3,4-Tri-O-benzoyl-L-fucopyranose undergoes various chemical reactions, including:

Hydrolysis: Removal of benzoyl groups under acidic or basic conditions.

Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

Substitution: Replacement of benzoyl groups with other functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Oxidation: Oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

Hydrolysis: L-fucose.

Oxidation: L-fucopyranose derivatives with carbonyl groups.

Substitution: L-fucopyranose derivatives with new functional groups.

科学的研究の応用

Synthetic Chemistry

Building Block for Carbohydrate Synthesis

2,3,4-Tri-O-benzoyl-L-fucopyranose serves as a crucial building block in the synthesis of complex carbohydrates. Its structure allows chemists to create various glycosides and oligosaccharides through selective glycosylation reactions. The compound's benzoyl protecting groups facilitate the manipulation of hydroxyl groups during synthesis, enabling the formation of diverse carbohydrate structures essential for further research and applications .

Case Study: Glycosylation Reactions

In a study focused on synthesizing Lewis Y analogs, this compound was utilized to create fucosyl donors for stereoselective glycosylation reactions. This approach demonstrated the compound's ability to enhance the efficiency of synthesizing complex carbohydrate structures while maintaining high yields and selectivity .

Biochemical Research

Carbohydrate-Protein Interactions

The compound is instrumental in studying carbohydrate-protein interactions, which are vital for understanding biological processes. Research has shown that L-fucose residues play critical roles in cell signaling and recognition processes. By utilizing this compound in model systems, researchers can elucidate how sugars influence protein functions and interactions .

Impact on Microbial Metabolism

Recent studies have highlighted the role of L-fucose metabolism in various bacterial species. For instance, Campylobacter jejuni has been shown to utilize L-fucose effectively, impacting its growth and survival rates. The insights gained from these studies could lead to new strategies for controlling pathogenic bacteria by targeting their metabolic pathways involving fucose .

Pharmaceutical Development

Glycosylated Drug Design

The incorporation of fucose into drug molecules can enhance their stability and efficacy. This compound is used in the development of glycosylated drugs that mimic natural glycoproteins. These drugs often exhibit improved pharmacokinetic properties and reduced immunogenicity compared to their non-glycosylated counterparts .

Case Study: Antitumor Applications

Research has indicated that L-fucose derivatives possess antitumor properties. By synthesizing fucosylated compounds using this compound as a precursor, scientists are exploring new therapeutic agents that could potentially target cancer cells more effectively while minimizing side effects on healthy tissues .

Food Science

Functional Food Ingredients

In the food industry, L-fucose is recognized for its potential health benefits, including prebiotic effects and modulation of gut microbiota. The use of this compound in food formulations aims to enhance flavor profiles and nutritional value while serving as a functional ingredient that supports digestive health .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Synthetic Chemistry | Building block for synthesizing complex carbohydrates | Versatile in creating diverse structures |

| Biochemical Research | Study of carbohydrate-protein interactions | Insights into biological processes |

| Pharmaceutical Development | Development of glycosylated drugs with enhanced efficacy | Improved stability and reduced immunogenicity |

| Food Science | Use as a functional ingredient in food products | Enhances flavor and promotes gut health |

作用機序

The mechanism of action of 2,3,4-Tri-O-benzoyl-L-fucopyranose involves its role as a protected intermediate in synthetic pathways. The benzoyl groups protect the hydroxyl groups from unwanted reactions, allowing for selective modifications. Upon removal of the benzoyl groups, the compound can participate in various biochemical processes, such as enzyme-catalyzed reactions and interactions with other biomolecules.

類似化合物との比較

Similar Compounds

2,3,4-Tri-O-benzyl-L-fucopyranose: Another protected derivative of L-fucose, but with benzyl groups instead of benzoyl groups.

2,3,4-Tri-O-acetyl-L-fucopyranose: Similar compound with acetyl groups as protecting groups.

Uniqueness

2,3,4-Tri-O-benzoyl-L-fucopyranose is unique due to its benzoyl protecting groups, which offer different reactivity and stability compared to benzyl or acetyl groups. This makes it particularly useful in specific synthetic pathways where selective deprotection is required.

生物活性

2,3,4-Tri-O-benzoyl-L-fucopyranose is a derivative of L-fucose, a deoxyhexose sugar that plays a significant role in various biological processes. This compound is primarily used in glycobiology research due to its utility in the synthesis and modification of glycoconjugates. The benzoyl protecting groups enhance its stability and reactivity, making it an important intermediate in chemical synthesis.

The synthesis of this compound typically involves the benzoylation of L-fucose. The process is carried out under anhydrous conditions using benzoyl chloride and a base such as pyridine. This method effectively protects the hydroxyl groups, allowing for selective modifications in subsequent reactions. The final product is purified using techniques like column chromatography to ensure high purity levels suitable for research applications .

Biological Significance

The biological activity of this compound can be categorized into several key areas:

1. Glycobiology

- Role in Glycoconjugate Synthesis : This compound serves as an essential intermediate in the synthesis of glycoproteins and glycolipids. Its structure allows for the introduction of fucose residues into oligosaccharides, which are crucial for cell signaling and recognition processes.

- Enzyme Interactions : It is utilized in various biochemical assays to study enzyme activities related to carbohydrate metabolism and interactions with lectins .

2. Cancer Research

Research indicates that fucosylated oligosaccharides, including those derived from this compound, play vital roles in cancer biology:

- Tumor Progression : Fucosylation impacts tumor cell behavior by modulating cell adhesion, migration, and invasion. For instance, studies have shown that silencing fucosyltransferase genes can inhibit cancer cell proliferation and invasion .

- Therapeutic Potential : The compound's derivatives are being explored as potential therapeutic agents targeting carbohydrate-related pathways in cancer treatment .

3. Host-Pathogen Interactions

Fucosylated structures are recognized by pathogens during infection processes. The binding of pathogens to fucosylated oligosaccharides on host cells can facilitate infection; thus, compounds like this compound are valuable for studying these interactions .

Case Studies

Several studies have highlighted the biological implications of fucosylation:

- Study on Gastric Carcinoma : Research demonstrated that silencing the FUT3 gene reduced migration and invasion in gastric carcinoma cells. This indicates that fucosylation plays a critical role in tumor metastasis .

- Neurobiological Functions : Fucosylated oligosaccharides have been shown to regulate nervous system functions such as neurite outgrowth and synapse formation. This suggests potential applications in neurodegenerative disease research .

Comparative Analysis

To understand the uniqueness of this compound compared to other derivatives of L-fucose, consider the following table:

| Compound | Protecting Groups | Applications | Unique Features |

|---|---|---|---|

| This compound | Benzoyl | Glycoconjugate synthesis | High stability and selective reactivity |

| 2,3,4-Tri-O-benzyl-L-fucopyranose | Benzyl | Glycobiology research | Less stable compared to benzoyl derivative |

| 2,3,4-Tri-O-acetyl-L-fucopyranose | Acetyl | Similar applications | Different reactivity profile |

特性

IUPAC Name |

[(2S,3R,4R,5S)-4,5-dibenzoyloxy-6-hydroxy-2-methyloxan-3-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O8/c1-17-21(33-24(28)18-11-5-2-6-12-18)22(34-25(29)19-13-7-3-8-14-19)23(27(31)32-17)35-26(30)20-15-9-4-10-16-20/h2-17,21-23,27,31H,1H3/t17-,21+,22+,23-,27?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTEZHORWKBBBND-POEZRXMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H](C(O1)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。